2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene
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Overview
Description
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered significant interest in the fields of organic and medicinal chemistry. The presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring imparts unique chemical and physical properties to the compound, making it a valuable building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of naphthalene derivatives using difluoromethylating agents under radical conditions . This process often requires the use of radical initiators and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: It is employed in the development of fluorinated analogs of biologically active compounds, which can exhibit enhanced biological activity and stability.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-5-(trifluoromethoxy)naphthalene
- 2-(Difluoromethyl)-5-(methoxy)naphthalene
- 2-(Difluoromethyl)-5-(trifluoromethyl)naphthalene
Uniqueness
2-(Difluoromethyl)-5-(trifluoromethoxy)naphthalene is unique due to the simultaneous presence of both difluoromethyl and trifluoromethoxy groups on the naphthalene ring. This combination imparts distinct electronic and steric properties, making the compound particularly valuable in the design of novel fluorinated molecules with enhanced chemical and biological properties .
Properties
Molecular Formula |
C12H7F5O |
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Molecular Weight |
262.17 g/mol |
IUPAC Name |
6-(difluoromethyl)-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)18-12(15,16)17/h1-6,11H |
InChI Key |
ALMOSKWYVZPSEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
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